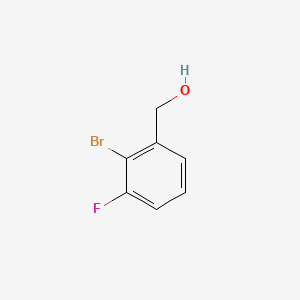
(2-Bromo-3-fluorophenyl)methanol
Übersicht
Beschreibung
(2-Bromo-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H6BrFO. It is a white solid at room temperature and is used in various chemical synthesis processes. The compound is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group.
Synthetic Routes and Reaction Conditions:
Borane Reduction Method: One common method involves the reduction of (2-Bromo-3-fluorophenyl)acetaldehyde using borane in tetrahydrofuran at 0-20°C.
Pyridinium Chlorochromate Oxidation: Another method involves the oxidation of this compound using pyridinium chlorochromate in dichloromethane at room temperature.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Borane in tetrahydrofuran at 0-20°C.
Substitution: Sodium hydride in N,N-dimethylformamide at room temperature.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3-fluorophenyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-3-fluorophenyl)methanol depends on its specific applicationThe bromine and fluorine atoms can participate in halogen bonding, while the hydroxymethyl group can form hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
(2-Bromo-4-fluorophenyl)methanol: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
(2-Bromo-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(2-Bromo-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness:
- The presence of both bromine and fluorine atoms in (2-Bromo-3-fluorophenyl)methanol makes it unique compared to other similar compounds. This combination of halogens can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic applications .
Eigenschaften
IUPAC Name |
(2-bromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBANWTOEASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



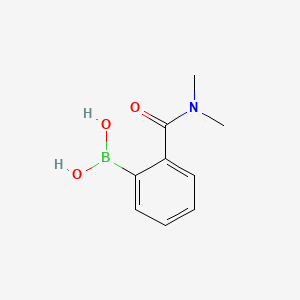
![(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1438474.png)
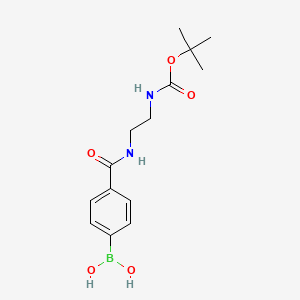


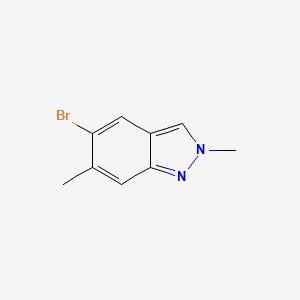
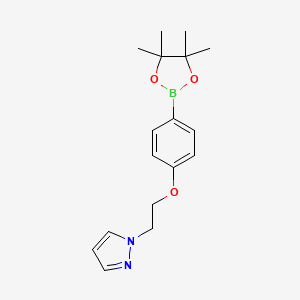
![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)
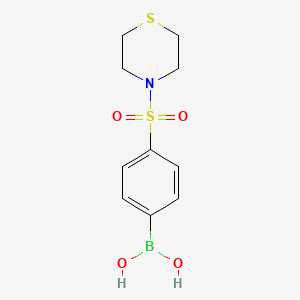
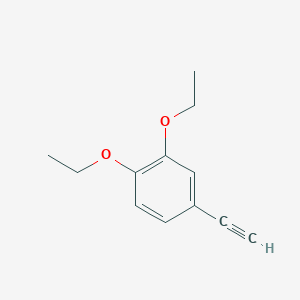
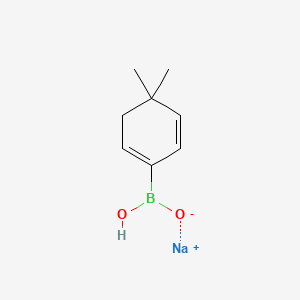
![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)
